molecular formula C21H23Cl2N5O4 B11468961 4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11468961
M. Wt: 480.3 g/mol
InChI Key: LZCSFBXGPQGZFL-UHFFFAOYSA-N
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Description

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, chlorophenyl groups, and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis has been reported to enhance the efficiency of the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high productivity and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE: Shares the oxadiazole ring but lacks the ethoxyphenyl group.

    4-AMINO-3-(4-CHLOROPHENYL)BUTANOIC ACID: Contains a similar chlorophenyl group but differs in the overall structure.

Uniqueness

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23Cl2N5O4

Molecular Weight

480.3 g/mol

IUPAC Name

4-amino-N-[2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C21H23Cl2N5O4/c1-2-30-17-10-14(11-25-7-8-26-21(29)18-20(24)28-32-27-18)9-16(23)19(17)31-12-13-3-5-15(22)6-4-13/h3-6,9-10,25H,2,7-8,11-12H2,1H3,(H2,24,28)(H,26,29)

InChI Key

LZCSFBXGPQGZFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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